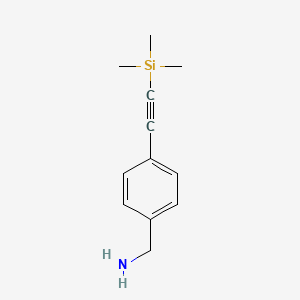
(4-((Trimethylsilyl)ethynyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Trimethylsilyl)ethynyl)phenyl)methanamine: is an organic compound with the molecular formula C12H17NSi and a molecular weight of 203.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a methanamine group. It is commonly used in organic synthesis and material science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from (4-Bromo-phenyl)methanamine:
Industrial Production Methods:
- Industrial production of (4-((Trimethylsilyl)ethynyl)phenyl)methanamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- (4-((Trimethylsilyl)ethynyl)phenyl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
-
Reduction:
- The compound can be reduced to form amines or other reduced derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
-
Substitution:
- The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Common reagents: Halides, Grignard reagents.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield quinones, while reduction with LiAlH4 may produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry:
Building Block in Organic Synthesis:
Biology and Medicine:
Industry:
Material Science:
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of (4-((Trimethylsilyl)ethynyl)phenyl)methanamine involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl group can be cleaved under specific conditions, allowing the ethynyl group to participate in further chemical reactions .
Comparación Con Compuestos Similares
-
(4-((Trimethylsilyl)ethynyl)phenol:
- Similar structure but with a hydroxyl group instead of a methanamine group.
- Used in similar applications but with different reactivity due to the hydroxyl group .
-
(4-((Trimethylsilyl)ethynyl)aniline:
- Similar structure but with an aniline group instead of a methanamine group.
- Used in the synthesis of dyes and pigments .
Uniqueness:
Propiedades
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMLIQJCZQUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721968-86-1 |
Source


|
| Record name | {4-[2-(trimethylsilyl)ethynyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
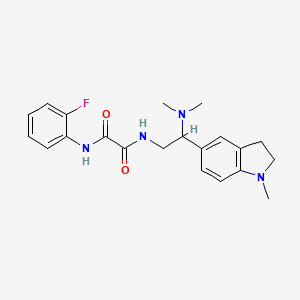
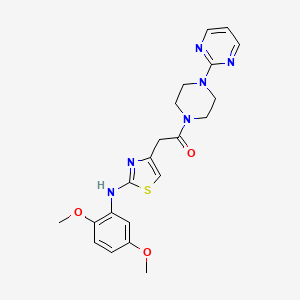
![N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2680787.png)
![Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2680788.png)
![9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680790.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2680791.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2680792.png)
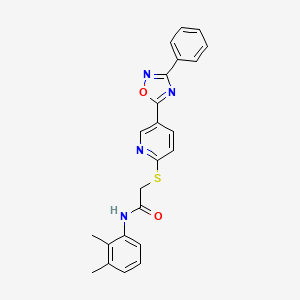
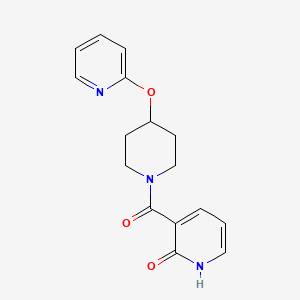
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2680796.png)
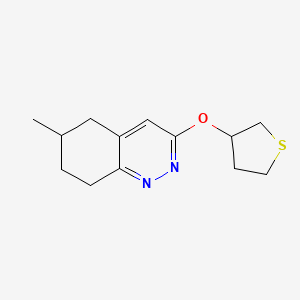
![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)
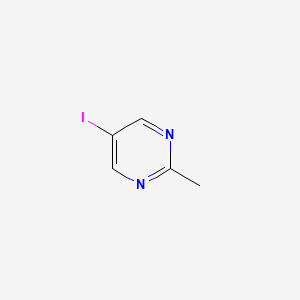
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2680804.png)
